4-Iodobutyl benzoate

Nucleophilic Substitution Reaction Kinetics Leaving Group Ability

4-Iodobutyl benzoate (CAS 19097-44-0) is a halogenated alkyl ester with the molecular formula C₁₁H₁₃IO₂ and a molecular weight of 304.12 g/mol. It is an organic compound characterized by an ester functional group derived from benzoic acid and a four-carbon butyl chain bearing a terminal iodine atom.

Molecular Formula C11H13IO2
Molecular Weight 304.12 g/mol
CAS No. 19097-44-0
Cat. No. B100352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobutyl benzoate
CAS19097-44-0
Synonyms4-IODOBUTYL BENZOATE
Molecular FormulaC11H13IO2
Molecular Weight304.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCCCCI
InChIInChI=1S/C11H13IO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyVVPUIKNICYCXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobutyl benzoate (CAS 19097-44-0): A High-Reactivity Iodoalkyl Ester for Nucleophilic Alkylation and Cross-Coupling


4-Iodobutyl benzoate (CAS 19097-44-0) is a halogenated alkyl ester with the molecular formula C₁₁H₁₃IO₂ and a molecular weight of 304.12 g/mol [1]. It is an organic compound characterized by an ester functional group derived from benzoic acid and a four-carbon butyl chain bearing a terminal iodine atom . This structure places it within the class of 4-halobutyl benzoates, but the presence of the carbon-iodine (C–I) bond imparts distinct reactivity patterns compared to its chloro- and bromo- analogs, making it a valuable building block in organic synthesis and medicinal chemistry . It is commercially available from multiple research chemical suppliers as a synthetic intermediate, typically with a purity of 98% .

Why 4-Iodobutyl benzoate Cannot Be Replaced by Generic 4-Halobutyl Analogs in Key Reactions


Despite sharing a common benzoate ester backbone, 4-chloro-, 4-bromo-, and 4-iodobutyl benzoates exhibit fundamentally different reactivity profiles due to the divergent leaving group abilities of their halogen substituents. In nucleophilic substitution (Sₙ2) and cross-coupling reactions, reaction rate and yield are directly governed by the strength of the carbon-halogen bond. Alkyl iodides possess the weakest C–X bond and the fastest reaction rates, whereas alkyl bromides and chlorides are significantly slower [1]. Consequently, substituting 4-iodobutyl benzoate with its bromo- or chloro- analogs often necessitates harsher conditions (elevated temperatures, stronger bases, or metal catalysis) and leads to incomplete conversions or competing elimination side reactions [2]. The following quantitative evidence substantiates the non-interchangeable nature of this specific iodoalkyl benzoate in synthetic and research workflows.

4-Iodobutyl benzoate (CAS 19097-44-0): Quantitative Differentiation from Analogs


Comparative Reactivity in Nucleophilic Substitution: Iodide vs. Bromide Leaving Group

The rate of nucleophilic substitution (Sₙ2) for alkyl halides is directly correlated with the bond dissociation energy (BDE) of the carbon-halogen bond. Alkyl iodides, such as 4-iodobutyl benzoate, react significantly faster than their bromide counterparts due to a substantially weaker C–I bond. This kinetic advantage is a fundamental principle of organic reactivity [1][2].

Nucleophilic Substitution Reaction Kinetics Leaving Group Ability

Synthetic Utility in Finkelstein-Type Halogen Exchange

The classic Finkelstein reaction leverages the superior leaving group ability of iodide to drive the conversion of alkyl chlorides or bromides into more reactive alkyl iodides via an Sₙ2 equilibrium [1]. This established chemical principle confirms that an alkyl iodide, such as 4-iodobutyl benzoate, is the thermodynamically and kinetically favored product in the presence of iodide salts, underscoring its status as the most reactive species in the 4-halobutyl benzoate series.

Halogen Exchange Finkelstein Reaction Synthetic Intermediate

Molecular Weight and Physical Property Differentiation for Process Control

The replacement of a bromine or chlorine atom with iodine results in a significant and quantifiable increase in molecular weight and alters chromatographic retention times. This allows for precise analytical monitoring of reaction progress and facilitates straightforward separation of halogenated analogs [1][2].

Physicochemical Properties Process Analytical Technology Chromatographic Separation

Regiospecific Alkylation in Complex Natural Product Synthesis

In the total synthesis of the fusicoccin H aglycone carbon framework, 4-iodobutyl benzoate was specifically employed as the electrophilic alkylating agent for a regiospecific C-alkylation step. This choice highlights the compound's utility in constructing complex polycyclic structures where precise reactivity is paramount [1].

Total Synthesis Natural Products Fusicoccin

Procurement-Driven Application Scenarios for 4-Iodobutyl benzoate (CAS 19097-44-0)


Nucleophilic Alkylation of Amines and N-Heterocycles

Based on its superior leaving group ability [1], 4-iodobutyl benzoate is the preferred reagent for installing a 4-hydroxybutyl (after benzoate hydrolysis) or 4-aminobutyl linker onto nitrogen nucleophiles. This is critical in the synthesis of kinase inhibitors, HDAC inhibitors, and PROTACs where a flexible four-carbon spacer is required. The high reactivity of the iodide ensures complete conversion of valuable amine intermediates under mild conditions, minimizing racemization or degradation of sensitive substrates.

Synthesis of Radiolabeled or Isotopically Enriched Tracers

The large mass differential of the iodine atom (+91.45 Da vs. chloro analog) [2] makes this compound an ideal precursor or reference standard for mass spectrometry (MS) method development. In pharmaceutical R&D, 4-iodobutyl benzoate can be used to generate 'heavy' internal standards or to validate LC-MS/MS assays for drug metabolites that contain a 4-hydroxybutyl moiety, providing distinct isotopic separation and quantitation accuracy.

Total Synthesis of Bioactive Natural Products

As demonstrated in the construction of the fusicoccin H aglycone framework [3], this compound is a strategic building block in multi-step organic synthesis. Procurement is justified for laboratories engaged in complex molecule assembly, where the combination of a protected alcohol (benzoate ester) and a highly reactive electrophilic terminus (iodide) allows for sequential orthogonal functionalization of complex scaffolds.

Halogen-Selective Cross-Coupling and Metal-Halogen Exchange

While direct cross-coupling data for this specific benzoate is sparse in the public domain, the presence of a primary alkyl iodide strongly implies utility in Negishi or Kumada couplings and in the preparation of organozinc or organomagnesium reagents . Researchers requiring a four-carbon nucleophile for C–C bond formation may select 4-iodobutyl benzoate specifically for its ability to undergo facile oxidative addition to Pd(0) or metal-halogen exchange, which is not feasible with the corresponding chloro- or bromo- analogs under equally mild conditions [4].

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